
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide: is a chemical compound with a complex structure, often used in various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide involves multiple steps, including the formation of the naphthol ring and subsequent modifications to introduce the methylamino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A similar compound with a different substitution pattern.
2-Naphthalenol derivatives: Compounds with similar naphthol structures but different functional groups.
Uniqueness
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Eigenschaften
CAS-Nummer |
32038-44-1 |
|---|---|
Molekularformel |
C13H20BrNO |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
8,8-dimethyl-6-(methylamino)-6,7-dihydro-5H-naphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-13(2)8-10(14-3)6-9-4-5-11(15)7-12(9)13;/h4-5,7,10,14-15H,6,8H2,1-3H3;1H |
InChI-Schlüssel |
PFAHZFQWDRTRDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2=C1C=C(C=C2)O)NC)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
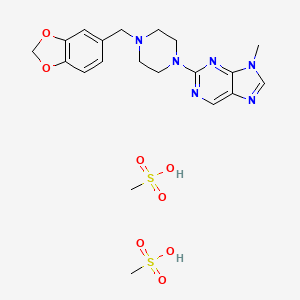

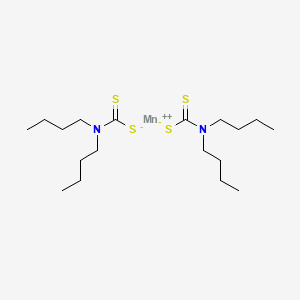

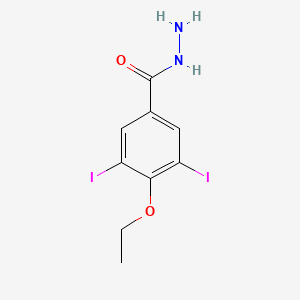
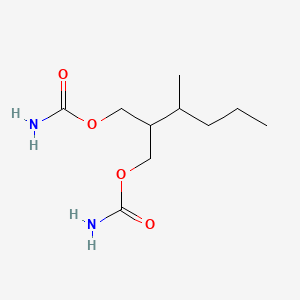
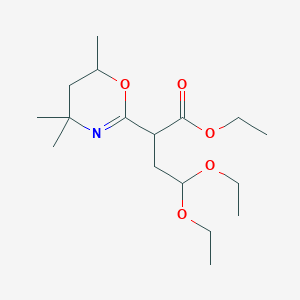
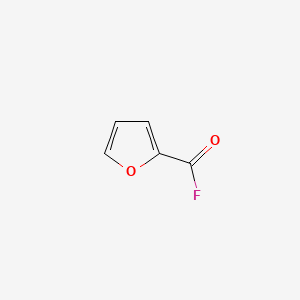
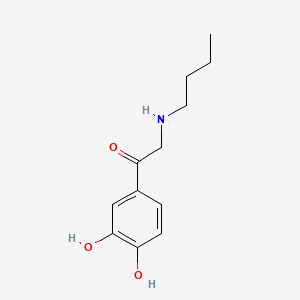
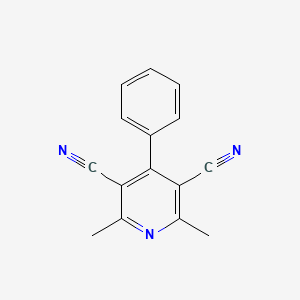
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)


